Epinephrine Sulfonic Acid

Description

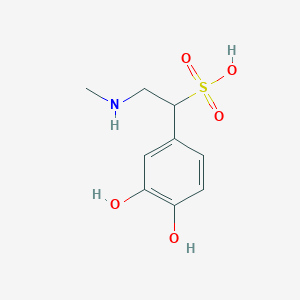

Epinephrine sulfonic acid, a water-soluble derivative of epinephrine, Its chemical structure incorporates a sulfonic acid group, increasing polarity compared to the parent molecule, epinephrine. This modification impacts its pharmacokinetic properties and potential interactions with biological systems.Research indicates different binding affinities and selectivities compared to epinephrine at various receptor subtypes (alpha and beta adrenergic receptors).[“]

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYGQMPOZGEFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542496 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26405-77-6 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Epinephrine sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Epinephrine Sulfonic Acid for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497) sulfonic acid is a derivative of epinephrine of significant interest primarily as a degradation product in pharmaceutical formulations. Its synthesis and characterization are crucial for its use as an analytical standard to ensure the quality and stability of epinephrine-containing products. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of epinephrine sulfonic acid. It details the primary synthetic routes, including direct sulfonation and reaction with sulfites, and presents available analytical data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis, quality control, and drug development.

Introduction

Epinephrine, a critical medication for treating anaphylaxis and other medical conditions, is susceptible to degradation. One of the primary degradation pathways involves the formation of this compound, particularly in formulations containing sulfite-based antioxidants. While considered biologically inactive, the presence of this compound is a key indicator of product instability. Therefore, the availability of pure this compound as a reference standard is essential for the development of stability-indicating analytical methods and for the quality control of epinephrine formulations. This guide outlines the known synthetic methodologies, purification techniques, and characterization data for this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: direct sulfonation of epinephrine or the reaction of epinephrine with a sulfite (B76179) source. The latter mimics the degradation pathway observed in pharmaceutical products.

Direct Sulfonation

The direct sulfonation of epinephrine involves an electrophilic aromatic substitution reaction on the catechol ring of the epinephrine molecule.

Reaction Scheme:

An In-depth Technical Guide to the Chemical Properties of Epinephrine Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497) Sulfonic Acid (ESA) is a significant derivative of epinephrine, an essential hormone and neurotransmitter. Primarily known as a degradation product in pharmaceutical formulations of epinephrine, particularly in the presence of sulfite-based antioxidants, a thorough understanding of its chemical properties is crucial for the development of stable and effective epinephrine-containing drug products. This technical guide provides a comprehensive overview of the core chemical properties of Epinephrine Sulfonic Acid, including its synthesis, stability, and analytical characterization.

Chemical and Physical Properties

This compound is chemically known as 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[1][2][3][4][5] Its formation involves the introduction of a sulfonic acid group to the epinephrine molecule, which significantly alters its physicochemical properties compared to the parent compound.

Structure and Identification

-

IUPAC Name: 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[1]

-

Synonyms: Adrenaline EP Impurity F, Adrenaline Sulfonic Acid (USP)[1][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 263 °C (with decomposition) | [8] |

| Solubility | Sparingly soluble in aqueous base; Slightly soluble in DMSO (heated, sonicated) and Water (heated) | [8] |

| pKa (Predicted) | 0.42 ± 0.50 | |

| XLogP3 (Computed) | -4.1 | [1][8] |

| Appearance | Off-white solid | [7] |

Synthesis and Formation

This compound can be synthesized deliberately or is formed as a degradation product in pharmaceutical preparations.

Deliberate Synthesis

The intentional synthesis of this compound is achieved through the direct sulfonation of epinephrine.[2] This reaction is an electrophilic aromatic substitution where a strong sulfonating agent, such as fuming sulfuric acid (oleum), is used to introduce a sulfonic acid (-SO₃H) group onto the catechol ring of epinephrine.[2] Key experimental parameters that require optimization include reaction temperature, reaction time, and the concentration of the sulfonating agent.[2]

Formation as a Degradation Product

In pharmaceutical formulations, ESA is a well-documented degradation product of epinephrine, particularly in solutions containing sulfite (B76179) antioxidants like sodium bisulfite or sodium metabisulfite.[2][9][10] These sulfites, added to prevent oxidation of epinephrine, can directly react with the epinephrine molecule to form the sulfonic acid derivative.[2] The rate of ESA formation is influenced by several factors:

-

Temperature: Elevated temperatures accelerate the degradation of epinephrine and the formation of ESA.[2][9] Constant heating leads to more rapid degradation than cyclical heating.[2][9]

-

pH: The stability of epinephrine and the rate of ESA formation are pH-dependent. Degradation is more rapid at a pH greater than 4.0 in the presence of metabisulfite.[2] An optimal pH range of approximately 3 to 4 helps to stabilize dilute epinephrine solutions.[2]

-

Sulfite Concentration: The concentration of the sulfite antioxidant directly impacts the rate of ESA formation.[11]

The formation of ESA from epinephrine in the presence of sulfites is a critical consideration in the formulation and stability testing of epinephrine injections.

Spectroscopic and Analytical Characterization

The identification and quantification of this compound are crucial for quality control in pharmaceutical manufacturing. Various analytical techniques are employed for its characterization.

Spectroscopic Data

While specific spectral data is often proprietary to manufacturers of analytical standards, the following provides a general overview of the expected spectroscopic characteristics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the catechol ring, the methine and methylene (B1212753) protons of the side chain, and the N-methyl protons. The introduction of the sulfonic acid group will likely cause shifts in the aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the side-chain carbons, and the N-methyl carbon. The carbon bearing the sulfonic acid group will exhibit a characteristic chemical shift. A certificate of analysis for a commercial standard confirms the availability of ¹H and ¹³C NMR data.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of ESA is expected to display characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and strong characteristic bands for the S=O and S-O stretching of the sulfonic acid group. A certificate of analysis for a commercial standard confirms the availability of IR data.[7]

-

Mass Spectrometry (MS): Mass spectrometry is a key technique for the identification and quantification of ESA. The molecular ion peak corresponding to its molecular weight (247.27 g/mol ) would be expected.[1][2][4][5] Fragmentation patterns would likely involve cleavage of the side chain and loss of the sulfonic acid group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound from epinephrine and other related substances.

-

Stability-Indicating HPLC Methods: Several stability-indicating HPLC methods have been developed to separate epinephrine from its degradation products, including ESA.[12][13] These methods are essential for assessing the stability of epinephrine formulations.

-

A common approach involves using a C18 column with a mobile phase consisting of an ion-pairing agent like sodium 1-octanesulfonate in a buffered aqueous-organic mixture (e.g., methanol (B129727) or acetonitrile).[12]

-

Detection is typically performed using a UV detector, often in series with an electrochemical detector for enhanced sensitivity and selectivity.[13]

-

Biological Activity and Signaling Pathways

A critical aspect of understanding this compound is its biological activity, or lack thereof, in comparison to epinephrine.

Adrenergic Receptor Binding and Pharmacological Activity

The introduction of the bulky and negatively charged sulfonic acid group to the epinephrine molecule is predicted to cause significant steric hindrance.[2] This structural modification is expected to physically impede the molecule from fitting correctly into the binding pockets of adrenergic receptors.[2] Consequently, this compound is considered to have significantly reduced or no agonist activity at adrenergic receptors compared to epinephrine.[2] It is generally regarded as a pharmacologically inactive derivative.[10]

Signaling Pathways

Given its presumed lack of significant interaction with adrenergic receptors, this compound is not expected to initiate the downstream signaling cascades typically activated by epinephrine, such as the activation of adenylyl cyclase or phospholipase C. There is no evidence in the current literature to suggest that ESA has its own distinct signaling pathway. The primary focus of research remains on preventing its formation to maintain the efficacy of epinephrine.

Experimental Protocols

Synthesis of this compound (General Procedure)

Caution: This procedure involves the use of corrosive and hazardous materials. Appropriate personal protective equipment and a fume hood are mandatory.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve epinephrine in a suitable inert solvent.

-

Sulfonation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of fuming sulfuric acid (oleum) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below a specified limit to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Isolation and Purification: The crude product may precipitate upon quenching. Isolate the solid by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.

Note: The specific reaction conditions, including solvent, temperature, reaction time, and purification method, need to be optimized for desired yield and purity.[2]

HPLC Analysis of this compound

The following is a representative protocol for the HPLC analysis of ESA in an epinephrine formulation.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or electrochemical detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer containing an ion-pairing agent (e.g., 0.01 M 1-octanesulfonic acid sodium salt) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is typically acidic.

-

Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[12]

-

Detection:

-

UV Detection: Wavelength set to an appropriate value for detecting both epinephrine and ESA (e.g., 280 nm).

-

Electrochemical Detection: For higher sensitivity, an electrochemical detector can be used.

-

-

Sample Preparation: Dilute the epinephrine formulation with the mobile phase to a suitable concentration.

-

Injection Volume: Typically 10-20 µL.

-

Quantification: Create a calibration curve using certified reference standards of this compound to quantify its concentration in the sample.

Conclusion

This compound is a chemically significant derivative of epinephrine, primarily of interest due to its formation as a degradation product in pharmaceutical formulations. Its presence can impact the stability and potency of epinephrine-based medicines. This technical guide has summarized the key chemical properties of ESA, including its synthesis, formation pathways, and analytical characterization. A thorough understanding of these properties is indispensable for researchers and professionals in drug development to ensure the quality, safety, and efficacy of epinephrine products. Further research to obtain more detailed experimental data on its physicochemical properties and to develop more robust and efficient analytical methods will continue to be of high value to the pharmaceutical industry.

References

- 1. This compound, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26405-77-6 | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. (+/-)-EPINEPHRINE SULFONIC ACID | 26405-77-6 [chemicalbook.com]

- 7. kmpharma.in [kmpharma.in]

- 8. echemi.com [echemi.com]

- 9. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. data.epo.org [data.epo.org]

- 12. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"mechanism of epinephrine sulfonation by bisulfite"

An In-depth Technical Guide on the Mechanism of Epinephrine (B1671497) Sulfonation by Bisulfite

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine, a critical hormone and neurotransmitter, is susceptible to degradation, limiting the shelf-life of its pharmaceutical preparations. Sodium bisulfite is commonly added as an antioxidant to these formulations to prevent oxidative degradation.[1][2][3] However, bisulfite can also react directly with epinephrine in a non-oxidative pathway to form epinephrine sulfonic acid, an optically and physiologically inactive product.[4][5] This guide provides a detailed examination of the chemical mechanism, kinetics, and biological implications of this sulfonation reaction. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of the core chemical and biological pathways.

Chemical Reaction Mechanism

The reaction between epinephrine and bisulfite is a significant degradation pathway, particularly in aqueous pharmaceutical solutions.[3][6] The mechanism of this reaction is complex and highly dependent on the pH of the solution.[4][7] The overall reaction involves the substitution of the benzylic hydroxyl group of epinephrine with a sulfonate group from bisulfite, yielding l-(3,4-dihydroxyphenyl)-2-methylaminoethane sulfonic acid (epinephrine sulfonate).[5]

Studies have shown that two distinct mechanisms can operate in parallel: a bimolecular nucleophilic substitution (Sₙ2) and a unimolecular nucleophilic substitution (Sₙ1).[4]

-

At pH values above 5: The reaction predominantly follows an Sₙ2 mechanism. This involves a direct attack of the sulfite (B76179) ion (SO₃²⁻) on the catecholamine.[4]

-

At pH values below 5: An Sₙ1 reaction pathway appears to run in parallel to the Sₙ2 reaction. This pathway involves the formation of the same activated intermediate responsible for the racemization of epinephrine and exhibits a zero-order dependency on the bisulfite concentration.[4][6]

The formation of the inactive sulfonate product is confirmed by the progressive loss of optical activity in the epinephrine solution, which correlates with the chemical loss of the parent drug.[5]

Caption: Parallel Sₙ1 and Sₙ2 mechanisms for epinephrine sulfonation.

Reaction Kinetics

The rate of epinephrine sulfonation is influenced by pH, temperature, and reactant concentrations. The degradation is accelerated in the presence of bisulfite, especially at pH values above 4.4, where the reaction shows buffer catalysis.[5][7]

pH Dependence

The reaction kinetics are strongly dependent on pH. The rate constant-pH profile between pH 3.63 and 5.00 shows a linear relationship with a positive slope, indicating that the rate increases with pH in this range.[7] Above pH 5, the Sₙ2 reaction, which depends on the concentration of the sulfite ion, becomes dominant.[4]

Temperature Dependence

The reaction is also sensitive to temperature. The activation energy for the sulfonation of catecholamines like epinephrine has been calculated from Arrhenius plots, providing insight into the temperature dependency of the degradation process.

Quantitative Kinetic Data

The following table summarizes key quantitative data reported in the literature for the reaction between epinephrine and bisulfite.

| Parameter | Value | Conditions | Source |

| Apparent Heat of Activation (Sₙ2) | 24 kcal/mole | pH > 5 | [4] |

| Activation Energy (Anaerobic) | 23.6 kcal/mole | pH 4.0, in Lidocaine HCl Injection | [8] |

| Activation Energy (Anaerobic) | 23.9 kcal/mole | pH 4.4, in Lidocaine HCl Injection | [8] |

| Half-life (in absence of bisulfite) | 118 hours | pH 4.0, 84.5°C | [4] |

| Half-life (in absence of bisulfite) | 130 hours | pH 4.9, 84.5°C | [4] |

| Reaction Order (vs. Bisulfite) | Zero-order component | pH < 5 (Sₙ1 pathway) | [4] |

| Reaction Order (vs. Bisulfite) | First-order component | pH > 5 (Sₙ2 pathway) | [4] |

Biological Implications: Inactivation of Epinephrine Signaling

Epinephrine exerts its physiological effects, such as increasing heart rate and mobilizing energy stores, by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs).[][10] This binding initiates an intracellular signaling cascade, most commonly involving the activation of adenylyl cyclase, production of the second messenger cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[11][12][13]

The sulfonation of epinephrine at the benzylic hydroxyl group results in the formation of epinephrine sulfonate, a molecule that is both optically and physiologically inactive.[4][5] This structural modification prevents the molecule from binding effectively to adrenergic receptors, thereby abrogating its ability to initiate the downstream signaling cascade. Therefore, the sulfonation reaction represents a complete inactivation of epinephrine's biological function.

Caption: Epinephrine signaling pathway and its abrogation by sulfonation.

Experimental Protocols

The study of epinephrine sulfonation kinetics and the quantification of its degradation products are typically performed using High-Performance Liquid Chromatography (HPLC).[14][15]

Objective

To quantify the rate of formation of this compound from epinephrine in the presence of sodium bisulfite under controlled conditions (e.g., specific pH, temperature, and reactant concentrations).

Materials and Reagents

-

l-Epinephrine hydrochloride standard

-

This compound standard[14]

-

Sodium metabisulfite (B1197395)

-

Buffer solutions (e.g., acetate, phosphate) to maintain desired pH[4]

-

HPLC-grade water, methanol (B129727), and acetonitrile[3]

-

Acids for mobile phase adjustment (e.g., orthophosphoric acid)[3]

-

HPLC system with a UV or electrochemical (EC) detector[14][15]

-

Thermostated reaction vessels or water bath

-

Volumetric flasks and pipettes

-

pH meter

Experimental Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of l-epinephrine in 0.01N HCl.

-

Prepare a stock solution of sodium metabisulfite in the desired buffer.

-

Prepare a stock solution of the this compound standard for calibration.

-

-

Reaction Setup:

-

In a series of thermostated glass ampules or vials, combine the epinephrine stock solution with the buffer.[4][6]

-

Initiate the reaction by adding a specific concentration of the sodium bisulfite solution to each vial.

-

Prepare control samples containing epinephrine in buffer without bisulfite.

-

Seal the vials (under nitrogen if studying anaerobic degradation) and place them in a constant temperature bath.[4][6]

-

-

Time-Course Sampling:

-

At predetermined time intervals, remove a vial from the bath and immediately quench the reaction by dilution with the cold mobile phase or 0.01N HCl.

-

Store samples at low temperatures (e.g., refrigerated) until analysis to prevent further degradation.[14]

-

-

HPLC Analysis:

-

Mobile Phase: Prepare a suitable mobile phase, such as a mixture of phosphate (B84403) buffer and methanol (e.g., 95:5 v/v), adjusted to a specific pH (e.g., 3.0).[3]

-

Column: Use a reversed-phase column, such as a Zorbax CN column.[14]

-

Detection: Set the UV detector to 254 nm or an electrochemical detector to +700 mV.[14] The EC detector is particularly sensitive for catecholamines and their metabolites.[15]

-

Analysis: Inject the prepared standards and time-course samples into the HPLC system. This compound typically elutes before epinephrine.[14]

-

Quantification: Construct a calibration curve using the this compound standard. Use the peak areas from the chromatograms of the time-course samples to determine the concentration of the product formed over time.[14]

-

Caption: Experimental workflow for kinetic analysis of sulfonation.

Conclusion

The sulfonation of epinephrine by bisulfite is a complex, pH-dependent reaction that leads to the formation of a pharmacologically inactive degradation product. While bisulfite is effective at preventing oxidation, its role in promoting sulfonation presents a significant challenge for the formulation and stability of epinephrine solutions.[3][17] Understanding the dual Sₙ1/Sₙ2 mechanism and the kinetics of this degradation pathway is crucial for drug development professionals seeking to optimize formulation strategies. By carefully controlling factors such as pH, temperature, and bisulfite concentration, and by using robust analytical methods like HPLC, the stability of epinephrine preparations can be accurately assessed and improved, ensuring the delivery of a potent and effective therapeutic agent.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2019162892A1 - Stable injectable compositions of epinephrine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of sulfite-induced anaerobic degradation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 10. Khan Academy [khanacademy.org]

- 11. aklectures.com [aklectures.com]

- 12. youtube.com [youtube.com]

- 13. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Epinephrine | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

Inadvertent Formation of Epinephrine Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497), a critical catecholamine neurotransmitter and hormone, is susceptible to degradation, particularly in pharmaceutical formulations. A significant degradation pathway involves the reaction with sulfite-based antioxidants, leading to the inadvertent formation of the biologically inactive epinephrine sulfonic acid (ESA). This technical guide provides an in-depth analysis of the mechanisms underlying ESA formation, the critical factors influencing its rate, and the analytical methodologies for its detection and quantification. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways are presented to equip researchers and drug development professionals with the necessary knowledge to mitigate this stability challenge and ensure the efficacy and safety of epinephrine-containing drug products.

Introduction

Epinephrine's inherent instability, particularly its susceptibility to oxidation, necessitates the inclusion of antioxidants in its pharmaceutical formulations.[1] Sulfites, such as sodium metabisulfite (B1197395), are commonly employed for this purpose.[1] However, a significant drawback of using sulfites is their direct reaction with epinephrine to form this compound (ESA), a pharmacologically inactive adduct.[1][2] The formation of ESA leads to a reduction in the potency of the epinephrine formulation over its shelf life.[2] This guide delves into the chemical intricacies of this inadvertent reaction, providing a comprehensive resource for understanding and controlling the formation of ESA.

Mechanism of this compound Formation

The primary mechanism for the formation of this compound is a direct nucleophilic substitution reaction between epinephrine and bisulfite ions, which are in equilibrium with metabisulfite in aqueous solutions.[3] The sulfite (B76179) ion attacks the benzylic carbon of the epinephrine molecule, leading to the displacement of the hydroxyl group and the formation of a sulfonic acid moiety.

This reaction is influenced by several factors, including the concentration of both epinephrine and sulfite, the pH of the solution, and the temperature.[4] At pH values above 5, the reaction predominantly follows a direct SN2 mechanism.[3] Below pH 5, an SN1-like mechanism may also contribute to the formation of ESA.[4]

Factors Influencing the Formation of this compound

The rate and extent of ESA formation are critically dependent on several physicochemical parameters of the epinephrine formulation. Understanding these factors is paramount for developing stable drug products.

Effect of pH

The pH of the formulation is a crucial determinant of epinephrine stability and the rate of ESA formation. The optimal pH for epinephrine stability is in the acidic range, typically between 3.0 and 4.0.[4] As the pH increases, the rate of degradation reactions, including sulfonation, also increases.[4][5] A linear relationship with a positive slope has been observed for the rate of sulfite-induced epinephrine degradation in the pH range of 3.63 to 5.00.[5]

Effect of Temperature

Elevated temperatures accelerate the degradation of epinephrine and the subsequent formation of ESA.[4] Stability studies often employ thermal stress conditions (e.g., 60°C) to simulate long-term storage and evaluate the rate of degradant formation.[4] Both constant and cyclical heating have been shown to increase ESA levels, with constant heating leading to more rapid degradation.[6]

Effect of Sulfite Concentration

The concentration of the sulfite antioxidant has a direct and significant impact on the formation of ESA.[4] While sulfites are added to prevent oxidation, higher concentrations can lead to a more rapid loss of epinephrine due to the direct reaction forming the sulfonic acid derivative.[4] Studies have demonstrated a clear correlation between higher metabisulfite-to-epinephrine molar ratios and an increased rate of ESA formation, particularly under thermal stress.[1]

Quantitative Data on ESA Formation

The following tables summarize quantitative data from various studies on the formation of this compound under different conditions.

Table 1: Effect of Sodium Metabisulfite to Epinephrine Molar Ratio on ESA Formation at 60°C [1]

| Metabisulfite:Epinephrine Molar Ratio | ESA Formation (% Area) at Week 1 | ESA Formation (% Area) at Week 2 | ESA Formation (% Area) at Week 4 |

| 0.25 | ~1% | ~2% | ~4% |

| 0.34 | ~2% | ~3.5% | ~6% |

| 0.42 | ~3% | ~5% | ~8% |

| 0.50 | ~4% | ~7% | ~11% |

| 0.59 | ~5% | ~8.5% | ~14% |

Table 2: Effect of Temperature on Epinephrine Degradation and ESA Formation [6]

| Heating Condition | Duration | Epinephrine Reduction | ESA Increase |

| Cyclical Heating (65°C for 8 hr/day) | 12 weeks (672 total hours of heat) | 31% | 225% |

| Constant Heating (65°C) | 7 days (168 total hours of heat) | Complete Degradation | Complete Degradation |

Experimental Protocols

Forced Degradation Study for Epinephrine

A forced degradation study is essential to identify potential degradation products like ESA and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of an epinephrine drug substance under various stress conditions and identify the resulting degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of the epinephrine drug substance in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 2 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

-

-

Neutralization: Neutralize the acid and base-stressed samples.

-

Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.

HPLC Method for the Quantification of Epinephrine and this compound

Instrumentation: A high-performance liquid chromatograph equipped with a UV or electrochemical detector.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate (B84403) monobasic) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for adequate separation.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV detection at 280 nm for epinephrine.

-

Electrochemical detection can also be used for enhanced sensitivity for both epinephrine and ESA.

-

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare standard solutions of epinephrine and this compound of known concentrations.

-

Prepare the sample solution by diluting the epinephrine formulation with the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks of epinephrine and ESA based on their retention times compared to the standards.

-

Quantify the amount of epinephrine and ESA in the sample by comparing their peak areas with those of the standards.

Visualization of Pathways and Workflows

Chemical Reaction Pathway

Caption: Formation of this compound.

Experimental Workflow for a Forced Degradation Study

Caption: Forced Degradation Study Workflow.

Epinephrine Signaling Pathway

Caption: Epinephrine Signaling Pathway.

Biological Implications of ESA Formation

Epinephrine exerts its physiological effects by binding to and activating adrenergic receptors.[7] The formation of this compound results in a molecule that is biologically inactive.[1][2] The addition of the bulky and negatively charged sulfonic acid group sterically hinders the molecule from binding effectively to the adrenergic receptors.[8] Consequently, ESA does not trigger the downstream signaling cascade, leading to a loss of therapeutic effect. The presence of ESA in epinephrine formulations, therefore, represents a direct reduction in the product's potency.

Conclusion

The inadvertent formation of this compound in pharmaceutical preparations containing sulfite antioxidants is a significant stability concern that can compromise the therapeutic efficacy of the drug product. A thorough understanding of the reaction mechanism and the factors that influence its rate—namely pH, temperature, and sulfite concentration—is crucial for the development of stable epinephrine formulations. By implementing robust analytical methodologies, such as stability-indicating HPLC methods, and conducting comprehensive forced degradation studies, researchers and drug development professionals can effectively monitor and control the formation of ESA. Ultimately, minimizing the formation of this inactive degradant is essential for ensuring that patients receive a safe and effective dose of epinephrine throughout the product's shelf life.

References

- 1. data.epo.org [data.epo.org]

- 2. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 26405-77-6 | Benchchem [benchchem.com]

- 5. Kinetics of sulfite-induced anaerobic degradation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmaguru.co [pharmaguru.co]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Epinephrine (B1671497) Sulfonic Acid

This technical guide provides a comprehensive overview of epinephrine sulfonic acid, a significant derivative of epinephrine. The focus is on its chemical identity, physicochemical properties, formation, and analytical methodologies. This document is intended to be a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a derivative of epinephrine, an essential hormone and neurotransmitter.[1][2] It is commonly formed as a degradation product in pharmaceutical formulations of epinephrine that contain sulfite-based antioxidants.[3][4][5]

Chemical Names and Identifiers:

-

IUPAC Name: 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[8]

-

Synonyms: 3,4-Dihydroxy-α-[(methylamino)methyl]benzenemethanesulfonic Acid, 3,4-Dihydroxy-α-[(methylamino)methyl]-α-toluenesulfonic acid[1][6][7]

Chemical Structure:

The structure of this compound is characterized by the addition of a sulfonic acid group (-SO₃H) to the benzylic carbon of the epinephrine molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 247.27 g/mol | [1][3][6][7][8] |

| Monoisotopic Mass | 247.05144369 Da | [7][8] |

| Melting Point | 263.0 °C | [6] |

| XLogP3-AA | -4.1 | [8] |

| Topological Polar Surface Area | 115 Ų | [8] |

| Heavy Atom Count | 16 | [8] |

| Physical Description | Solid | Assumed from melting point |

| Storage Temperature | 2°C - 8°C | [6] |

Synthesis and Formation

This compound can be intentionally synthesized or formed as a degradation product.

Deliberate Synthesis

The direct synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of sulfonation.[3] This process involves treating epinephrine with a potent sulfonating agent, such as fuming sulfuric acid (oleum).[3]

Key experimental parameters that require optimization for this synthesis include:

-

Reaction Temperature

-

Reaction Duration

-

Concentration of the sulfonating agent[3]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Formation as a Degradation Product

In pharmaceutical preparations, this compound is a known degradation product.[3] Its formation is a result of the reaction between epinephrine and sulfites, such as sodium metabisulfite, which are often included as antioxidants in the formulation.[3][4] The concentration of this compound has been observed to increase linearly during long-term storage (e.g., 12 months).[3]

Factors that accelerate the formation of this compound in pharmaceutical formulations include:

-

Presence of Sulfites: Direct reaction with sodium bisulfite or metabisulfite.[3]

-

Elevated Temperatures: Increased temperature accelerates the degradation rate.[3]

-

pH: The stability of epinephrine is pH-dependent, with an optimal range of approximately 3 to 4 for dilute solutions.[3]

Experimental Protocols

Forced Degradation Study for Epinephrine and Formation of this compound

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4]

Objective: To assess the stability of epinephrine and identify degradation products, including this compound, under various stress conditions.

Methodology: High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Preparation of Solutions: Prepare solutions of epinephrine, both with and without sodium metabisulfite.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.[4]

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.[4]

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[4]

-

Thermal Degradation: Heat at 60°C for 48 hours.[4]

-

Photodegradation: Expose to UV light (254 nm) and fluorescent light for a specified duration (as per ICH Q1B guidelines).[4]

-

-

Sample Preparation for HPLC: Dilute the stressed samples with the mobile phase to a concentration within the calibration curve range.[4]

-

HPLC Analysis:

-

Data Analysis:

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow of a forced degradation study for epinephrine.

Biological Activity and Signaling Pathways

Interaction with Adrenergic Receptors

The biological effects of epinephrine are mediated through its interaction with adrenergic receptors.[3][] However, the addition of a sulfonic acid group in this compound significantly alters its structure and, consequently, its biological activity.[3] The bulky and negatively charged sulfonic acid group introduces steric hindrance, which is predicted to physically impede the molecule from fitting correctly into the binding pocket of adrenergic receptors.[3] This steric clash likely disrupts the necessary binding interactions, leading to a much lower binding affinity compared to epinephrine.[3] As a result, this compound is considered to be a biologically inactive adduct.[4][5]

Canonical Epinephrine Signaling Pathway

To understand the lack of activity of this compound, it is useful to review the canonical signaling pathway of its parent compound, epinephrine. Epinephrine binds to G-protein coupled receptors (GPCRs), such as β-adrenergic receptors, initiating a cascade of intracellular events.[][11]

The following diagram illustrates a simplified canonical epinephrine signaling pathway.

Caption: Simplified diagram of the canonical epinephrine signaling pathway.

This pathway, which leads to physiological responses like increased heart rate and glycogen (B147801) breakdown, is not effectively activated by this compound due to its inability to properly bind to the adrenergic receptor.[3][]

Conclusion

This compound is a critical molecule to consider in the development and stability testing of epinephrine-containing pharmaceuticals. Its formation as a degradation product can impact the potency of the drug product over its shelf-life.[5] A thorough understanding of its chemical properties, mechanisms of formation, and appropriate analytical methods for its detection and quantification is essential for ensuring the safety and efficacy of epinephrine formulations.

References

- 1. scbt.com [scbt.com]

- 2. zodiaclifesciences.com [zodiaclifesciences.com]

- 3. This compound | 26405-77-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]

- 6. This compound | 26405-77-6 | FE22737 [biosynth.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Opulent Pharma [opulentpharma.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility and Stability of Epinephrine Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497) Sulfonic Acid (ESA) is a primary degradation product of epinephrine, particularly in pharmaceutical formulations containing sulfite-based antioxidants. Understanding the solubility and stability of ESA is critical for the development of stable epinephrine drug products, ensuring their safety and efficacy. This technical guide provides a comprehensive overview of the physicochemical properties of ESA, focusing on its solubility characteristics and the kinetics of its formation. Detailed experimental protocols for solubility determination and stability-indicating analysis are presented, alongside visual representations of key chemical and biological pathways to support research and development efforts.

Introduction

Epinephrine is an essential medication for treating severe allergic reactions (anaphylaxis) and other critical conditions. Its inherent instability, particularly its susceptibility to oxidation, necessitates the inclusion of antioxidants in its pharmaceutical formulations. Sulfites, such as sodium metabisulfite (B1197395), are commonly used for this purpose. However, a significant drawback of using sulfites is their direct reaction with epinephrine to form Epinephrine Sulfonic Acid (ESA), an inactive and undesired impurity.[1][2] The formation of ESA represents a loss of potency of the active pharmaceutical ingredient and introduces a new chemical entity into the formulation.[1]

This guide delves into the core physicochemical aspects of ESA, providing a technical resource for professionals involved in the formulation, analytical development, and stability testing of epinephrine-containing products.

Chemical and Physical Properties

This compound is chemically known as 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[3] Its formation involves the nucleophilic addition of bisulfite to epinephrine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26405-77-6 | [3] |

| Molecular Formula | C₉H₁₃NO₅S | [3] |

| Molecular Weight | 247.27 g/mol | [3] |

| Melting Point | 263 °C (decomposes) | [4] |

| Appearance | Beige Solid | [4] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public literature. However, qualitative descriptions indicate its solubility characteristics. The presence of the sulfonic acid group, a strong acid, generally enhances the water solubility of organic compounds.[5][6] Despite this, the overall solubility of ESA is described as limited.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference(s) |

| Water | Slightly soluble (heating may be required) | [7] |

| Aqueous Base | Sparingly soluble | [7] |

| DMSO | Slightly soluble (heating and sonication may be required) | [7] |

For comparison, the solubility of epinephrine hydrochloride in PBS (pH 7.2) is approximately 5 mg/mL, and in DMSO, it is around 20 mg/mL.[8] Epinephrine base is very slightly soluble in water.[9]

Stability Profile and Degradation Pathways

The stability of ESA itself is not the primary concern in pharmaceutical development; rather, its rate of formation is a critical quality attribute for epinephrine formulations. The formation of ESA is a key degradation pathway for epinephrine in the presence of sulfites.[2]

Factors Influencing the Formation of this compound

The kinetics of ESA formation are influenced by several factors:

-

pH: The stability of epinephrine is highly pH-dependent. The optimal pH for minimizing degradation, including the formation of ESA, is in the acidic range, approximately 3.0 to 4.0.[2] The rate of sulfite-induced degradation of epinephrine increases as the pH rises from 3.63 to 5.00.[10]

-

Temperature: Elevated temperatures accelerate the degradation of epinephrine and, consequently, the formation of ESA.[2] Constant heating leads to more rapid degradation than cyclical heating.[11]

-

Sulfite (B76179) Concentration: The concentration of the sulfite antioxidant has a direct and significant impact on the rate of ESA formation.[2]

-

Light: While oxidation is a primary degradation pathway for epinephrine, exposure to light can also contribute to its degradation, and the presence of sulfites can increase photodegradation.[12][13][14]

Quantitative Stability Data

The following table summarizes data on the formation of ESA in epinephrine formulations under various conditions.

Table 3: Formation of this compound (ESA) in Epinephrine Formulations

| Condition | Observation | Reference(s) |

| Long-term storage (e.g., 12-18 months) | ESA concentration can exceed 15% of the total drug-related substances. | [15] |

| Cyclical heating (65°C for 8 hr/day for 12 weeks) | 225% increase in ESA concentration. | [11] |

| Long-term stability study (2 years) | The active L-epinephrine isomer dropped to 85%, with D-adrenaline and L- and D-adrenaline sulfonate being the degradation products. | [16] |

| Proposed shelf-life specification (15 months) | Statistical models are used to predict that ESA levels will remain within acceptable limits. | |

| Improved formulation goal | ESA levels not more than 1%. | [15] |

| Forced degradation (acid and alkali hydrolysis, oxidation) | The epinephrine peak disappeared or was markedly reduced, indicating the formation of degradation products including ESA. | |

| Photodegradation in the presence of bisulfite | Epinephrine is more stable under irradiation in the absence of sodium metabisulfite. | [14] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol is a generalized procedure for determining the thermodynamic solubility of a sparingly soluble compound like ESA.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., purified water, phosphate (B84403) buffer at a specific pH)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

HPLC system for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid ESA to a pre-determined volume of the solvent in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to take the sample from the middle of the supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: If necessary, dilute the filtrate with the mobile phase of the analytical method to bring the concentration within the calibration range.

-

Quantification: Analyze the concentration of ESA in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Calculate the solubility of ESA in the solvent, taking into account any dilution factors. The experiment should be performed in triplicate.

Stability-Indicating HPLC Method

This protocol outlines a stability-indicating HPLC method for the simultaneous quantification of epinephrine and its degradation product, ESA.

Objective: To separate and quantify epinephrine and this compound in a drug product formulation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Example):

| Parameter | Condition | Reference(s) |

| Column | Reversed-phase C8 or C18, or a mixed-mode column like Primesep 100 and Primesep SB. | |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). An ion-pairing agent like 1-octanesulfonic acid or 1-heptanesulfonate may be used. An example mobile phase is 70% acetonitrile (B52724) and 30% water with an ammonium (B1175870) formate (B1220265) buffer. | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 270 nm or 280 nm | |

| Column Temperature | Ambient or controlled (e.g., 30°C) | |

| Injection Volume | 10-20 µL |

Procedure:

-

Standard Preparation: Prepare standard solutions of epinephrine and ESA of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the drug product sample with the mobile phase to an appropriate concentration.

-

System Suitability: Inject the standard solutions to verify the performance of the HPLC system (e.g., resolution, tailing factor, repeatability).

-

Analysis: Inject the prepared sample solutions into the HPLC system.

-

Data Processing: Integrate the peak areas for epinephrine and ESA.

-

Quantification: Calculate the concentration of epinephrine and ESA in the sample by comparing their peak areas to those of the standards.

Visualizations

Chemical and Experimental Workflows

Biological Context: Epinephrine Signaling Pathway

Epinephrine exerts its physiological effects by binding to adrenergic receptors. The bulky sulfonic acid group in ESA is expected to sterically hinder its binding to these receptors, leading to a significant reduction or loss of pharmacological activity.[2]

Conclusion

This compound is a critical degradation product in sulfite-containing epinephrine formulations. Its formation is influenced by pH, temperature, and sulfite concentration. While quantitative solubility data for ESA is scarce, its stability profile is intrinsically linked to the degradation kinetics of epinephrine. The experimental protocols and workflows provided in this guide offer a framework for the analysis of ESA, enabling researchers and drug development professionals to better control and monitor the stability of epinephrine drug products. A thorough understanding of the factors leading to ESA formation is paramount for developing safe, effective, and stable epinephrine formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 26405-77-6 | Benchchem [benchchem.com]

- 3. This compound | 26405-77-6 | FE22737 [biosynth.com]

- 4. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 5. fl.lf3.cuni.cz [fl.lf3.cuni.cz]

- 6. HPLC Analysis of Epinephrine and Epinephrine Sulfonate on Primesep AB Column | SIELC Technologies [sielc.com]

- 7. Kinetics of sulfite-induced anaerobic degradation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photostability of epinephrine - the influence of bisulfite and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. Photodestabilization of epinephrine by sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. glaz-ing.com [glaz-ing.com]

- 15. HPLC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]

- 16. antecscientific.com [antecscientific.com]

The Biological Inactivity of Epinephrine Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497) Sulfonic Acid (ESA) is primarily recognized as a degradation product of epinephrine, particularly in pharmaceutical formulations containing sulfite-based antioxidants.[1] This technical guide provides a comprehensive overview of the biological activity of ESA, focusing on its pharmacological profile, the structural basis for its inactivity, and the experimental protocols used to assess its effects. While epinephrine is a potent, non-selective agonist of all adrenergic receptors, ESA is considered to be biologically inactive.[1] The addition of a bulky, negatively charged sulfonic acid group to the epinephrine molecule introduces significant steric hindrance and electrostatic repulsion, which is hypothesized to prevent its effective binding to adrenergic receptors.[1] Consequently, ESA does not elicit the downstream signaling cascades characteristic of epinephrine, such as the activation of adenylyl cyclase.[1] This guide summarizes the available data, details relevant experimental methodologies, and provides visual representations of the key pathways and processes.

Introduction

Epinephrine is a critical catecholamine hormone and neurotransmitter that mediates a wide range of physiological responses through its interaction with α- and β-adrenergic receptors.[] Its instability in aqueous solutions, particularly its susceptibility to oxidation, has led to the inclusion of antioxidants, such as sodium bisulfite or metabisulfite (B1197395), in pharmaceutical preparations.[1] However, the use of these sulfites can lead to the formation of Epinephrine Sulfonic Acid (ESA), an inactive degradation product.[3] The conversion of active epinephrine to inactive ESA can reduce the potency of the medication over time, with ESA concentrations potentially exceeding 15% by the end of a product's shelf-life.[3][4] Understanding the biological profile of ESA is therefore crucial for pharmaceutical formulation, stability testing, and ensuring the therapeutic efficacy of epinephrine products.

Chemical and Physical Properties

The chemical structures of epinephrine and this compound are presented below.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight |

| Epinephrine | (R)-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol | C₉H₁₃NO₃ | 183.20 g/mol |

| This compound | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | C₉H₁₃NO₅S | 247.27 g/mol [5] |

The key structural difference is the replacement of the benzylic hydroxyl group in epinephrine with a sulfonic acid group in ESA. This modification significantly alters the molecule's size, polarity, and charge distribution.

Biological Activity and Pharmacological Profile

Direct comparative studies quantifying the agonist or antagonist properties of this compound are not extensively available in peer-reviewed literature.[1] However, based on its molecular structure, it is widely hypothesized that ESA exhibits significantly reduced or negligible agonist activity at adrenergic receptors compared to epinephrine.[1]

The introduction of the bulky and polar sulfonic acid group is believed to cause substantial steric hindrance, physically impeding the molecule from fitting correctly into the binding pocket of adrenergic receptors.[1] This steric clash would disrupt the precise orientation required for the critical binding interactions established by the catechol and amine groups of the original epinephrine molecule, leading to a much lower binding affinity.[1]

Adrenergic Receptor Binding

While specific binding affinity data (e.g., Kᵢ or IC₅₀ values) for ESA at adrenergic receptors is not readily found in published literature, the table below summarizes the known binding affinities of epinephrine for major adrenergic receptor subtypes. It is anticipated that the corresponding values for ESA would be significantly higher, indicating negligible binding.

| Receptor Subtype | Epinephrine Kᵢ (nM) | This compound Kᵢ (nM) |

| α₁-Adrenergic | 125.89 | No significant binding reported. |

| α₂-Adrenergic | - | No significant binding reported. |

| β₁-Adrenergic | 14.79 | No significant binding reported. |

| β₂-Adrenergic | 588.84 | No significant binding reported. |

| (Data for Epinephrine is illustrative and compiled from various sources. The absence of data for ESA reflects the lack of available information and its presumed inactivity.) |

Downstream Signaling: Adenylyl Cyclase Activation

Epinephrine's binding to β-adrenergic receptors activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[] Given that ESA is not expected to bind effectively to these receptors, it is also not expected to stimulate adenylyl cyclase activity.

| Agonist | Receptor Target | EC₅₀ for cAMP Accumulation |

| Epinephrine | β-Adrenergic Receptors | In the nanomolar to low micromolar range (varies by cell type and receptor subtype). |

| This compound | β-Adrenergic Receptors | No significant stimulation of cAMP accumulation reported. |

Formation of this compound

The formation of ESA in pharmaceutical preparations is a chemical reaction between epinephrine and sulfite (B76179) antioxidants.[1] The rate of this degradation is influenced by several factors:

| Factor | Influence on ESA Formation |

| Sulfite Concentration | The presence of sodium bisulfite or metabisulfite directly reacts with epinephrine to form ESA.[1] |

| Temperature | Elevated temperatures accelerate the rate of degradation and ESA formation. Constant heating leads to more rapid degradation than cyclical heating.[1] |

| pH | The stability of epinephrine is pH-dependent. An optimal pH range of approximately 3 to 4 helps stabilize dilute solutions. Changes in pH can promote degradation reactions.[1] |

| Light | Protection from light is necessary to minimize racemization, another form of instability, though oxidation is the primary degradation pathway.[1] |

Mandatory Visualizations

Signaling Pathway of Epinephrine

Caption: Epinephrine signaling cascade via a β-adrenergic receptor.

Formation of this compound

Caption: Chemical conversion of epinephrine to this compound.

Experimental Workflow for Biological Activity Assessment

Caption: Workflow for assessing the biological activity of ESA.

Experimental Protocols

Synthesis of this compound

The synthesis of ESA is typically achieved through the direct sulfonation of epinephrine.[6]

-

Reactants: Epinephrine, concentrated or fuming sulfuric acid (oleum).[6]

-

Procedure:

-

Epinephrine is treated with a strong sulfonating agent.[6]

-

The reaction is an electrophilic aromatic substitution.[6]

-

Reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent must be carefully controlled and optimized to maximize the yield and purity of ESA and minimize side reactions.[6]

-

-

Purification: The resulting ESA can be purified using techniques such as recrystallization or chromatography.

Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a general method to determine the binding affinity of a test compound (e.g., ESA) for adrenergic receptors.

-

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand specific for the receptor (e.g., [³H]-Prazosin for α₁-receptors, [³H]-CGP 12177 for β-receptors).[1]

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Propranolol for β-receptors).[1]

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.[1]

-

-

Procedure:

-

Prepare serial dilutions of ESA.[1]

-

In a 96-well plate, set up triplicate wells for:

-

Initiate the binding reaction by adding the radioligand to all wells.[1]

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[1]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[1]

-

Wash the filters with ice-cold wash buffer.[1]

-

Measure the radioactivity on the filters using a scintillation counter.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[1]

-

Plot the percentage of specific binding against the logarithm of the ESA concentration.[1]

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ESA that inhibits 50% of specific radioligand binding).[1]

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activity Assay (cAMP Measurement)

This protocol measures the functional consequence of receptor activation by quantifying the production of cAMP.

-

Materials:

-

Cultured cells expressing the β-adrenergic receptor of interest.

-

Test compound (this compound).

-

Positive control (e.g., Epinephrine or Forskolin, a direct adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP competitive ELISA kit.

-

-

Procedure:

-

Culture cells to an appropriate confluency in a multi-well plate.

-

Prepare serial dilutions of ESA, positive control, and a vehicle control in a suitable stimulation buffer containing a PDE inhibitor.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the compound dilutions to the respective wells and incubate at 37°C for a predetermined stimulation time (e.g., 15-30 minutes).

-

Terminate the stimulation and lyse the cells according to the cAMP kit protocol.

-

Perform the competitive ELISA for cAMP quantification using the cell lysates. The signal is inversely proportional to the cAMP concentration.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the ESA concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of ESA that produces 50% of the maximal response).

-

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-d3 | 1346604-55-4 | WDC60455 [biosynth.com]

- 5. This compound, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 26405-77-6 | Benchchem [benchchem.com]

Epinephrine Sulfonic Acid: A Comprehensive Technical Guide for Use as an Impurity Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497), a critical medication for treating anaphylaxis, cardiac arrest, and other life-threatening conditions, is susceptible to degradation, particularly in aqueous formulations.[1][2] One of the primary degradation products is Epinephrine Sulfonic Acid (ESA). This compound is formed from the reaction between epinephrine and sulfite-based antioxidants, such as sodium metabisulfite (B1197395) or bisulfite, which are commonly added to prevent oxidative degradation.[3][4] The formation of ESA is significant as it is pharmacologically inactive and its presence indicates a loss of potency and stability of the epinephrine product.[5]

Consequently, this compound serves as a critical impurity reference standard in the pharmaceutical industry. Its primary functions are in the development, validation, and routine application of analytical methods designed to quantify the purity and stability of epinephrine drug products.[6][7] Accurate monitoring of ESA levels is mandated by regulatory bodies to ensure that epinephrine injections and other formulations meet stringent safety and efficacy standards throughout their shelf life.[8][9]

This technical guide provides an in-depth overview of this compound, covering its chemical properties, formation pathways, analytical quantification methods, and its essential role as an impurity reference standard.

Chemical Properties and Structure

This compound (CAS Number: 26405-77-6) is a derivative of epinephrine where a sulfonic acid group (-SO₃H) is attached to the catechol ring.[3] This modification significantly alters the molecule's physical and chemical properties compared to the parent drug, epinephrine.

Table 2.1: Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 26405-77-6 | [3][10][11][12][13] |

| Molecular Formula | C₉H₁₃NO₅S | [10][11][12][14] |

| Molecular Weight | 247.27 g/mol | [3][10][11][12][14] |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | [10][11] |

| Synonyms | Adrenaline Sulfonic Acid, 3,4-Dihydroxy-α-[(methylamino)methyl]benzenemethanesulfonic Acid | [12][13] |

| Appearance | White to Off-White Solid/Powder | [11][13] |

| Purity (Commercial Standard) | >95% (HPLC) | [10] |

| Storage Temperature | 2-8°C, Refrigerator | [13][15] |

Formation and Degradation Pathways

Formation of this compound

The predominant pathway for ESA formation in pharmaceutical preparations is the direct reaction between epinephrine and sulfite (B76179) antioxidants.[3] This reaction is an electrophilic aromatic substitution, where the sulfite attacks the electron-rich catechol ring of epinephrine.[3]

Several factors accelerate the rate of ESA formation:

-

Presence of Sulfites: The reaction is directly dependent on the concentration of sulfites like sodium metabisulfite.[3][4][16]

-

Elevated Temperature: Higher temperatures significantly increase the rate of degradation and ESA formation. Constant heating leads to more rapid degradation than cyclical heating.[3][16]

-

pH: The stability of epinephrine is pH-dependent, with an optimal range of approximately 3 to 4. Deviations from this range can promote degradation reactions, including sulfonation.[3][17]

References

- 1. veeprho.com [veeprho.com]

- 2. Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 26405-77-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. antecscientific.com [antecscientific.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Epinephrine Impurity - Analytica Chemie [analyticachemie.in]

- 12. scbt.com [scbt.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. This compound - Opulent Pharma [opulentpharma.com]

- 15. This compound | 26405-77-6 | FE22737 [biosynth.com]

- 16. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2019162892A1 - Stable injectable compositions of epinephrine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Simultaneous Determination of Epinephrine and Sulfonic Acids by High-Performance Liquid Chromatography

[AN-HPLC-001]

Abstract

This application note describes two robust High-Performance Liquid Chromatography (HPLC) methods for the simultaneous separation and quantification of epinephrine (B1671497) and various sulfonic acids. Due to their differing polarities, two primary methods are presented: an Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method suitable for a range of sulfonic acids and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is particularly effective for highly polar analytes like epinephrine and its sulfonated metabolites. These methods are applicable for quality control in pharmaceutical formulations and for the analysis of biological samples in drug metabolism studies.

Introduction

Epinephrine is a critical catecholamine hormone and neurotransmitter used in various medical applications. Its stability and metabolism are of significant interest to researchers and drug development professionals. One of the primary metabolic pathways for epinephrine involves sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs) that conjugates a sulfonate group to the epinephrine molecule, forming epinephrine sulfate.[1][2] This process increases the water solubility of epinephrine, facilitating its excretion.[2] Therefore, the simultaneous analysis of epinephrine and its sulfonated metabolites, as well as other sulfonic acids that may be present as counter-ions or excipients in pharmaceutical preparations, is essential.

This note provides detailed protocols for two distinct HPLC approaches to achieve this separation, catering to different analytical needs and laboratory instrumentation.

Experimental Protocols

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is ideal for the analysis of epinephrine alongside less polar sulfonic acids, such as alkyl sulfonates, which can act as ion-pairing reagents to retain the highly polar epinephrine on a reversed-phase column.

1. Sample Preparation:

-

Standard Solutions: Prepare individual stock solutions of epinephrine and the desired sulfonic acids (e.g., octanesulfonic acid, epinephrine sulfonate) in the mobile phase. A typical concentration is 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentration range (e.g., 0.1 - 100 µg/mL).

-

Pharmaceutical Preparations: Dilute the formulation with the mobile phase to fall within the calibration range.

-

Biological Samples (Plasma/Urine): Perform a solid-phase extraction (SPE) or protein precipitation to remove interferences. A mixed-mode cation exchange SPE can be effective for isolating catecholamines.

2. HPLC Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | 50:50 (v/v) Methanol:Water containing 0.1% 1-octanesulfonic acid, adjusted to pH 3.0 with phosphoric acid.[2][3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm[4] or Electrochemical Detector (ECD) for higher sensitivity. |

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds and is well-suited for the analysis of epinephrine and its polar sulfated metabolite.[4][5][6][7]

1. Sample Preparation:

-

Standard Solutions and Pharmaceutical Preparations: Prepare as described in the IP-RP-HPLC method, using the HILIC mobile phase as the diluent.

-

Biological Samples: Sample preparation is critical to remove salts and other interferences that can affect HILIC separations. SPE is highly recommended.

2. HPLC Conditions:

| Parameter | Condition |

| Column | Obelisc N or similar HILIC column (e.g., 4.6 x 150 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile/Water with an ammonium (B1175870) formate (B1220265) buffer (e.g., 70:30 MeCN/H₂O with 10 mM Ammonium Formate, pH 3.0).[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection | UV at 270 nm[5] or Mass Spectrometry (MS) for enhanced specificity and sensitivity. |

Data Presentation

The following tables summarize typical quantitative data obtained from the described HPLC methods.